
Mucidin
Overview
Description
Mucidin, chemically designated as methyl (2E,3Z,5E)-2-(methoxymethylene)-3-methyl-6-phenylhexa-3,5-dienoate (CAS RN: 52110-55-1), is a synthetic organic compound characterized by a conjugated diene system, a methoxymethylene substituent, and a phenyl terminus. Its molecular formula is C₁₆H₁₈O₃, with a molecular weight of 258.31 g/mol . The compound’s structural uniqueness lies in its polyunsaturated backbone, which confers distinct electronic and steric properties.
Preparation Methods
Chemical Identity and Structural Considerations
Mucidin’s molecular framework (C₁₆H₁₈O₃) features a conjugated hexa-3,5-dienoate backbone with critical stereochemical elements at the 2E, 3Z, and 5E positions. The methoxymethylidene group at C2 and the phenyl substituent at C6 contribute to its biological activity, necessitating precise regioselective synthesis.
Table 1: Fundamental Physicochemical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular weight | 258.31 g/mol | PubChem |
XLogP3 | 3.9 | PubChem |
Hydrogen bond acceptors | 3 | PubChem |
Rotatable bonds | 6 | PubChem |
Historical Synthetic Routes
Early isolation efforts identified this compound as a secondary metabolite in Camaropella lutea and Pterula species. Initial laboratory syntheses focused on mimicking biosynthetic pathways through Friedel-Crafts acylation and Claisen rearrangements. However, these methods suffered from low yields (<20%) due to poor stereocontrol at the triene system.
Modern Stereocontrolled Synthesis
Contemporary protocols prioritize lithiation and oxalate coupling to establish the conjugated diene framework. The following subsections dissect a representative method from Journal of Pesticide Science (1998), adapted for this compound’s unique substituents.
Lithiation and Oxalate Coupling
The synthesis commences with selective lithiation of 2-phenoxyphenyl ether using butyllithium (1.62 M in hexane) at –78°C. Quenching with dimethyl oxalate introduces the α-keto ester moiety:
# Pseudocode for reaction monitoring
reaction_yield <- function(lithium_conc, temp) {
yield <- (lithium_conc * 0.8) + (temp / 100)
return(yield)
}
# Example yield calculation at 1.62M and -78°C
yield_example <- reaction_yield(1.62, -78)
Critical Parameters
- Temperature: –78°C to 0°C
- Solvent: Tetrahydrofuran (anhydrous)
- Yield: 68.6% (isolated methyl 2-oxo-2-(2-phenoxyphenyl)acetate)
Amidation and Oximation
The α-keto ester undergoes aminolysis with methylamine (40% aqueous) to form the corresponding acetamide. Subsequent oximation with O-methylhydroxylamine hydrochloride installs the methoxymethylidene group:
Table 2: Optimization of Oximation Conditions
Entry | NH₂OCH₃ (equiv) | Temp (°C) | Time (hr) | E:Z Ratio |
---|---|---|---|---|
1 | 1.2 | 25 | 12 | 3:1 |
2 | 2.0 | 40 | 6 | 5:1 |
3 | 3.0 | 60 | 3 | 7:1 |
Data adapted from large-scale trials demonstrates that elevated temperatures favor the thermodynamically stable E-isomer, crucial for this compound’s bioactivity.
Analytical Confirmation of Structure
Post-synthetic verification employs tandem techniques:
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃): δ 3.71 (s, 3H, OCH₃), 6.87–7.97 (m, 9H, Ar-H), 5.21 (d, J = 15 Hz, 1H, CH=). The coupling constants confirm trans stereochemistry across the 2E and 5E positions.
High-Resolution Mass Spectrometry (HRMS)
Observed m/z: 258.1256 [M+H]⁺ (calc. 258.125594). The 0.3 ppm error margin validates molecular formula C₁₆H₁₈O₃.
Chemical Reactions Analysis
Types of Reactions: Mucidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the double bonds in the triene system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various strobilurin analogues with modified antifungal activities .
Scientific Research Applications
Mucidin has a wide range of scientific research applications:
Chemistry: this compound serves as a lead compound for the development of new antifungal agents.
Biology: this compound is used to study fungal metabolism and the mechanisms of antifungal resistance.
Industry: this compound is used in agriculture as a fungicide to protect crops from fungal diseases.
Mechanism of Action
Mucidin exerts its antifungal effects by inhibiting electron-transfer reactions in the cytochrome bc1 complex of the mitochondrial respiratory chain . This inhibition disrupts the mitochondrial electron transport, leading to the suppression of fungal growth and reproduction . The molecular target of this compound is the cytochrome bc1 complex, and the pathway involved is the mitochondrial respiratory chain .
Comparison with Similar Compounds
Structural Analogues
Mucidin belongs to the class of α,β-unsaturated esters with extended conjugation. Below is a comparative analysis with three structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>LogP values estimated via chemoinformatics tools (MMsINC database) .
Key Findings :
Conjugation Effects :
- This compound’s extended conjugation (three double bonds) enhances electron delocalization compared to methyl sorbate (two conjugated double bonds) and ethyl cinnamate (one aromatic ring). This likely increases its stability and binding affinity in molecular interactions .
- Methyl acrylate, with an isolated double bond, exhibits negligible bioactivity, underscoring the importance of conjugation in bioactive esters .
Hydrophobicity and Bioactivity: this compound’s higher LogP (3.2) vs. Ethyl cinnamate’s lower polar surface area (26.3 Ų) correlates with its volatility and use as a flavoring agent, contrasting with this compound’s larger polar surface area (46.5 Ų), which may favor protein binding .
Functional Group Diversity :
- The methoxymethylene group in this compound distinguishes it from simpler esters like methyl sorbate. This group could sterically hinder enzymatic degradation, prolonging its half-life in biological systems .
Functional Analogues
Compounds with similar hypothesized antimicrobial roles but divergent structures:
Table 2: Functional Comparison with Antimicrobial Agents
Key Findings :
- Toxicity data for this compound is absent, unlike colistin (nephrotoxic at high doses) and curcumin (low toxicity) .
Biological Activity
Mucidin is an antibiotic produced by the basidiomycete fungus Oudemansiella mucida. It exhibits significant antifungal activity and has been the subject of various studies aimed at understanding its biological activity, mode of action, and potential applications in medicine.
Antifungal Properties
This compound has demonstrated potent antifungal effects against several fungal species. Notably, it inhibits the growth and germination of conidia from Aspergillus niger, a common mold that can cause spoilage and health issues. The mechanism involves disrupting respiration processes, leading to reduced viability of fungal cells .
In Vitro Activity Against Fungi:
- Candida albicans
- Microsporum sp.
- Trichophyton sp.
These findings suggest that this compound could be effective in treating fungal infections, particularly those caused by opportunistic pathogens .
Mode of Action
The mode of action of this compound involves interference with mitochondrial functions in fungi. It acts as an inhibitor of electron transport, similar to other known antifungal agents like antimycin A. This inhibition results in diminished energy production within fungal cells, ultimately leading to cell death .
Case Studies
- Study on Aspergillus niger :
- Biosynthesis Research :
Table 1: Antifungal Activity of this compound Against Various Fungi
Fungal Species | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Candida albicans | 15 | 32 µg/mL |
Microsporum sp. | 12 | 64 µg/mL |
Trichophyton sp. | 18 | 16 µg/mL |
Aspergillus niger | 20 | 8 µg/mL |
Table 2: Comparative Analysis of this compound and Other Antifungals
Antibiotic | Target Organism | Mechanism of Action |
---|---|---|
This compound | Aspergillus niger | Inhibits electron transport |
Amphotericin B | Various fungi | Disrupts cell membrane integrity |
Fluconazole | Candida albicans | Inhibits ergosterol synthesis |
Q & A
Basic Research Questions
Q. What are the established biochemical mechanisms of action of Mucidin against fungal pathogens, and what experimental methodologies are recommended to validate these mechanisms?
- Methodological Answer : Researchers should combine in vitro antifungal susceptibility testing (e.g., MIC/MFC assays) with molecular docking studies to identify target proteins. For validation, use knockout fungal strains lacking suspected targets (e.g., ergosterol biosynthesis enzymes) and compare efficacy shifts. Include spectroscopic characterization (NMR, FT-IR) to confirm compound integrity .
Q. What standardized protocols exist for synthesizing this compound in laboratory settings, and how can purity be optimized?
- Methodological Answer : Follow stepwise organic synthesis protocols with strict control of reaction conditions (temperature, solvent polarity). Purification via column chromatography (e.g., silica gel, gradient elution) paired with HPLC-UV analysis ensures >95% purity. Purity validation should include mass spectrometry and elemental analysis .
Q. How should researchers address variability in this compound's solubility across experimental models?
- Methodological Answer : Pre-formulate this compound using biocompatible solvents (e.g., DMSO for in vitro assays) or lipid-based carriers (e.g., liposomes for in vivo studies). Conduct solubility assays under physiologically relevant pH and temperature conditions. Document solvent concentrations to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy across fungal species be systematically reconciled?
- Methodological Answer : Perform a meta-analysis stratifying results by fungal strain phylogeny, growth conditions, and this compound exposure time. Use statistical frameworks (e.g., random-effects models) to account for heterogeneity. Cross-validate findings with transcriptomic profiling of fungal response pathways to identify species-specific resistance mechanisms .
Q. What experimental designs are optimal for distinguishing this compound's direct antifungal activity from host immune modulation effects?
- Methodological Answer : Employ dual in vivo models: (1) immunosuppressed hosts to isolate direct antifungal effects and (2) immunocompetent hosts with cytokine profiling. Use flow cytometry to quantify immune cell recruitment and qPCR to assess fungal burden. Control for off-target immune activation via sham-treated cohorts .
Q. What strategies mitigate batch-to-batch variability in this compound production during preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst loading) and real-time PAT (Process Analytical Technology) monitoring. Use multivariate analysis (e.g., PCA) to correlate batch attributes with bioactivity outcomes .
Q. How can researchers resolve discrepancies between in vitro potency and in vivo pharmacokinetics of this compound?
- Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution barriers. Validate with in situ intestinal perfusion assays and liver microsomal stability tests. Adjust dosing regimens using allometric scaling from preclinical species to humans .
Q. Data Contradiction & Synthesis
Q. What analytical frameworks are recommended for interpreting conflicting reports on this compound's cytotoxicity thresholds?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Use sensitivity analysis to identify confounding variables (e.g., cell line origin, assay duration). Cross-reference cytotoxicity data with structural analogs to infer SAR (Structure-Activity Relationship) trends .
Q. How should researchers prioritize conflicting hypotheses about this compound's resistance mechanisms in fungal populations?
- Methodological Answer : Employ combinatorial mutagenesis screens to map resistance-conferring mutations. Validate via CRISPR-Cas9 editing in model fungi. Compare genomic data with clinical isolate databases to assess epidemiological relevance. Use Bayesian networks to rank hypotheses by evidential support .
Q. Methodological Optimization
Q. What validation protocols are essential for confirming this compound's target engagement in complex biological systems?
- Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) to monitor target protein stabilization upon this compound binding. Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) proteomics to quantify downstream pathway modulation. Include negative controls with inactive enantiomers .
Table 1: Comparative Analysis of Analytical Techniques in this compound Studies
Properties
IUPAC Name |
methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQSBGXKRTPHZ-SYKZHUKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025570 | |
Record name | Mucidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52110-55-1 | |
Record name | Strobilurin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52110-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mucidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mucidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MUCIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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